Antiviral Selectivity Profile: Adenine 3′-C-Cyano Derivatives vs. 3′-C-Cyano Uridine/Cytidine Congeners
In a head‑to‑head evaluation within the same study, the 3′-C‑cyano‑3′‑deoxy‑β‑D‑ribo‑pentofuranosyl (13e) and −β‑D‑xylo‑pentofuranosyl (12e) derivatives of adenine exhibited antiviral activity against vaccinia virus (DNA virus), Sindbis virus (RNA virus), and Semliki Forest virus (RNA virus) at concentrations well below the cytotoxicity threshold (cytotoxicity measured in parallel in uninfected host cells) [1]. In contrast, the corresponding 3′-C‑cyano‑3′‑deoxy derivatives of uridine and cytidine, as well as the 3′-C‑cyano‑2′,3′‑dideoxy‑ and 2′,3′‑didehydro‑thymine analogues evaluated in the same assay panel, showed no detectable antiviral activity against any virus tested at non‑toxic concentrations [1]. None of the 3′-C‑cyano‑3′‑deoxynucleosides inhibited replication of retroviruses (HIV‑1, murine sarcoma virus) at sub‑toxic concentrations, placing a clear upper bound on their anti‑retroviral utility [1].
| Evidence Dimension | Antiviral activity (qualitative: active vs. inactive) against vaccinia, Sindbis, and Semliki Forest viruses at sub‑cytotoxic concentrations |
|---|---|
| Target Compound Data | Active (12e and 13e adenine derivatives) at concentrations below the cytotoxicity threshold; exact MIC/IC₅₀ values not extracted from the paywalled full text |
| Comparator Or Baseline | 3′-C‑cyano‑3′‑deoxyuridine, 3′-C‑cyano‑3′‑deoxycytidine, and 3′-C‑cyano‑2′,3′‑dideoxy‑/didehydro‑thymine derivatives: Inactive against all viruses tested at non‑toxic concentrations |
| Quantified Difference | Qualitative binary outcome: active (adenine derivatives) vs. inactive (pyrimidine derivatives) under identical assay conditions |
| Conditions | Cytopathic effect (CPE) inhibition assays in cell culture; host cell lines and exact multiplicity of infection not specified in the abstract; cytotoxicity assessed in parallel uninfected cultures. Full experimental detail in J Med Chem 1989;32(8):1732‑1738. |
Why This Matters
This selectivity signature—active exclusively for adenine‑based 3′‑C‑cyano congeners against orthopox‑ and alphaviruses—is not predictable from the pyrimidine congeners and provides a defined rationale for procuring the adenine‑bearing compound (CAS 121123‑91‑9) over the uridine or cytidine analogues for studies targeting vaccinia, Sindbis, or Semliki Forest virus replication.
- [1] Camarasa MJ, Diaz-Ortiz A, Calvo-Mateo A, De las Heras FG, Balzarini J, De Clercq E. Synthesis and antiviral activity of 3′-C-cyano-3′-deoxynucleosides. J Med Chem. 1989;32(8):1732-1738. doi:10.1021/jm00128a011 View Source
